
3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide is a synthetic compound characterized by the presence of a pyrazole ring substituted with a bromine atom and a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide typically involves the reaction of 4-bromo-3-methylpyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in research and development .
化学反应分析
Types of Reactions
3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different products with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Analytical Chemistry: The compound is analyzed using techniques such as HPLC, NMR, MS, and X-ray crystallography to confirm its structure and purity.
Cancer Research: It has been investigated for its role in cancer treatment due to its ability to selectively inhibit COX-2, an enzyme involved in inflammation and pain.
Inflammation Research: Its COX-2 inhibitory properties make it a potential candidate for research in reducing inflammation.
Neurodegenerative Diseases Research: The compound’s ability to inhibit COX-2 could potentially reduce inflammation in the brain, which is often associated with neurodegenerative diseases.
作用机制
The mechanism of action of 3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide involves the selective inhibition of COX-2, an enzyme responsible for the production of prostaglandins. Prostaglandins play a crucial role in various physiological processes, including inflammation and pain. By inhibiting COX-2, the compound can reduce the production of prostaglandins, thereby alleviating inflammation and pain.
相似化合物的比较
Similar Compounds
- 3-(4-Chloro-3-methylpyrazol-1-yl)propanoic acid
- 3-(4-Fluoro-3-methylpyrazol-1-yl)propanoic acid
- 3-(4-Iodo-3-methylpyrazol-1-yl)propanoic acid
Uniqueness
3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific chemical reactions, making this compound valuable for various research applications.
属性
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2.BrH/c1-5-6(8)4-10(9-5)3-2-7(11)12;/h4H,2-3H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPZYLXOFXWSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCC(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
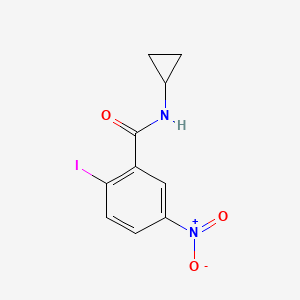
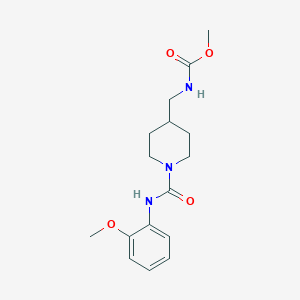
![6-{5-[2-(Benzylsulfanyl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2640338.png)
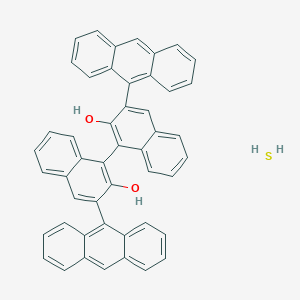
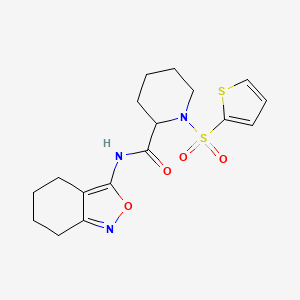
![2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B2640344.png)
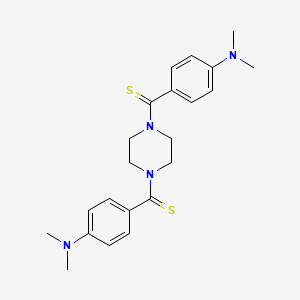
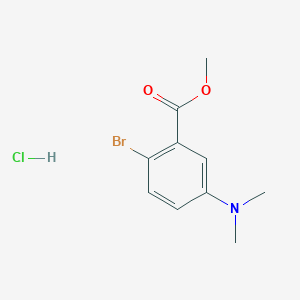
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)
![2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide](/img/structure/B2640348.png)
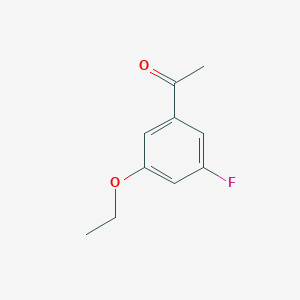
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2640352.png)
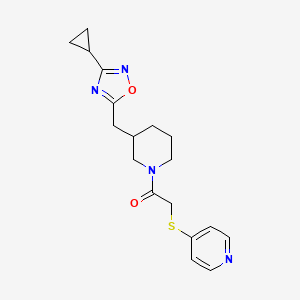
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride](/img/structure/B2640356.png)
